molecular formula C16H12Cl2O5 B14158921 Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- CAS No. 22346-58-3

Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-

Cat. No.: B14158921
CAS No.: 22346-58-3
M. Wt: 355.2 g/mol
InChI Key: BZFDPXMFADJRPQ-UHFFFAOYSA-N
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Description

Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- is a chemical compound with the molecular formula C16H12Cl2O5 and a molecular weight of 355.169 Da . This compound belongs to the xanthone family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of xanthen-9-one derivatives, including 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-xanthen-9-one, can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve these classical and modified synthetic routes to ensure efficient and scalable production.

Chemical Reactions Analysis

Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The compound can also participate in Friedel–Crafts reactions, Ullmann-ether coupling, and metal-free oxidative coupling . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted xanthone derivatives.

Mechanism of Action

The mechanism of action of xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit specific enzymes or receptors involved in disease processes . For example, some xanthen-9-one derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- can be compared to other similar compounds within the xanthone family. Some of these similar compounds include 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and 1-(chloromethyl)-3,4,6-trimethoxy-9H-xanthen-9-one While these compounds share a common xanthone scaffold, their unique substituents confer different biological activities and properties

Properties

CAS No.

22346-58-3

Molecular Formula

C16H12Cl2O5

Molecular Weight

355.2 g/mol

IUPAC Name

2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one

InChI

InChI=1S/C16H12Cl2O5/c1-6-11-7(4-9(21-2)13(6)17)23-8-5-10(22-3)14(18)16(20)12(8)15(11)19/h4-5,20H,1-3H3

InChI Key

BZFDPXMFADJRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1Cl)OC)OC3=CC(=C(C(=C3C2=O)O)Cl)OC

Origin of Product

United States

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